2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
Overview
Description
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 198.16 g/mol and a melting point of 161-163 °C . This compound is soluble in water, methanol, ethanol, and acetic acid . It is an important building block in organic synthesis and has a wide range of applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-mercaptobenzothiazole with difluoromethylating agents under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions . The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel drugs with antifungal, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the growth of fungi and bacteria by interfering with their cellular processes . The compound may also modulate inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzothiazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methylbenzothiazole: Contains a methyl group instead of a difluoromethyl group.
2-Chlorobenzothiazole: Features a chlorine atom in place of the difluoromethyl group.
Uniqueness
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZERKMMCICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364107 | |
Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-08-8 | |
Record name | 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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